molecular formula C14H15N3 B188399 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile CAS No. 52773-58-7

2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile

Cat. No. B188399
CAS RN: 52773-58-7
M. Wt: 225.29 g/mol
InChI Key: JYPUZBCTJJJTNJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile, also known as DMTIC, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DMTIC is a member of the pyrimidoindole family of compounds that have been found to possess diverse biological activities.

Mechanism Of Action

The mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is not fully understood. However, it has been suggested that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile may exert its biological activities by interacting with DNA or RNA, inhibiting enzymes, or altering cellular signaling pathways.

Biochemical And Physiological Effects

2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can induce apoptosis, inhibit cell proliferation, and alter the cell cycle in cancer cells. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile in lab experiments is its relatively simple synthesis method. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is also stable under normal laboratory conditions. However, one limitation is that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

Future research on 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile could focus on its potential use as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile and its potential applications in medicine, agriculture, and material science. Other future directions could include the development of more efficient synthesis methods and the modification of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile to improve its solubility and bioavailability.

Synthesis Methods

2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can be synthesized using various methods such as the one-pot reaction of 2,4-dimethylpyrimidine-5-carbaldehyde and 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylpyrimidine-5-carbaldehyde with 2-aminobenzonitrile in the presence of a base and a solvent.

Scientific Research Applications

2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have potential applications in various fields of scientific research. In the field of medicine, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to possess anticancer activity by inhibiting the growth of cancer cells. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antimicrobial activity against various strains of bacteria and fungi. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

CAS RN

52773-58-7

Product Name

2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile

InChI

InChI=1S/C14H15N3/c1-9-7-10(2)17-13-6-4-3-5-11(13)12(8-15)14(17)16-9/h7H,3-6H2,1-2H3

InChI Key

JYPUZBCTJJJTNJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C

Canonical SMILES

CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C

Origin of Product

United States

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